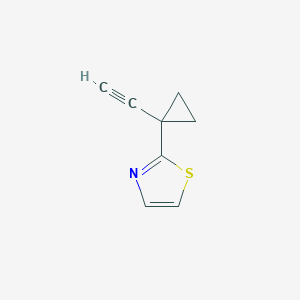
2-(1-Ethynylcyclopropyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Ethynylcyclopropyl)-1,3-thiazole” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains an ethynylcyclopropyl group attached to the thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to an ethynylcyclopropyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the position of the substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. Properties such as boiling point, melting point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthetic Strategies and Pharmacological Importance
Thiazole derivatives, including structures similar to 2-(1-Ethynylcyclopropyl)-1,3-thiazole, are fundamental in heterocyclic chemistry and drug design due to their bioactive properties and diverse applications. These derivatives serve as bioactive agents, liquid crystals, sensors, and catalysts. The molecular architecture of 1,3-thiazoles is particularly advantageous for drug development, highlighting their significance in synthetic and medicinal chemistry (Nayak & Gaonkar, 2019).
Antitumor Activity
Thiazole derivatives have shown potent antitumor activity in preclinical assays. For instance, certain substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, demonstrating the therapeutic potential of thiazole-based compounds in oncology (Lombardo et al., 2004).
Antimicrobial and Antiviral Activities
Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing thiazole moieties have been synthesized and shown to possess in vitro activity against a range of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, these compounds were evaluated for their antiviral activity against HIV-1, demonstrating the broad-spectrum bioactivity of thiazole-containing compounds (Szulczyk et al., 2017).
Anticonvulsant Activities
Thiazole derivatives have also been investigated for their anticonvulsant activities. A study on novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles presented significant in vivo anticonvulsant activity in mouse models of seizures, highlighting the potential of thiazole compounds in treating neurological disorders (Łączkowski et al., 2016).
Coordination Chemistry and Applications
The coordination chemistry of thiazoles, including those with structures akin to this compound, has been explored for various applications in medicinal- and agro-chemistries, catalysis, and material sciences. Thiazole-derived compounds are potential candidates for developing light-emitting diodes (LEDs), photochromes, and molecular switches, demonstrating the versatile application of thiazole moieties in advanced material science (Frija et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 2-(1-Ethynylcyclopropyl)-1,3-thiazole are currently unknown. This compound is structurally similar to other ethynylcyclopropyl compounds, which have been found to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other ethynylcyclopropyl compounds, it may interact with its targets through covalent bonding The ethynyl group could potentially undergo a reaction with a target protein, leading to changes in the protein’s function
Propiedades
IUPAC Name |
2-(1-ethynylcyclopropyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRQWKZPCEOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
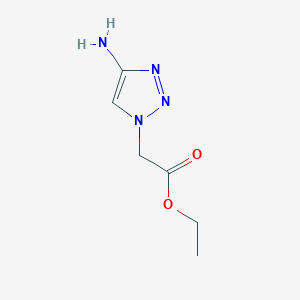
![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)
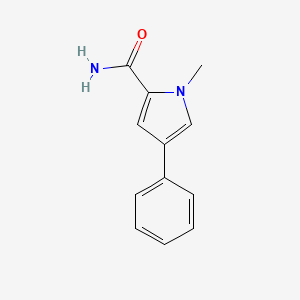
![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
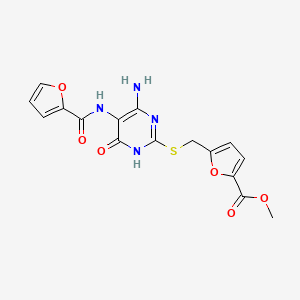
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
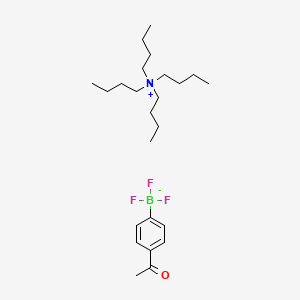
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)